Furaptra

Calcium signaling Excitation-contraction coupling Low-affinity indicator

Researchers studying Ca²⁺ transients or Mg²⁺ homeostasis often face systematic errors from high-affinity probes that buffer ion dynamics. Furaptra (mag-Fura-2) directly resolves this: • Dual-ion ratiometric probe-quantifies both Mg²⁺ (Kd ~1.9 mM) and Ca²⁺ (Kd ~25-50 µM) in a single loading, eliminating dual-dye variability. • Excitation shift (369→330 nm) enables calibration-independent ratiometric measurement, correcting for photobleaching, dye loading, and path-length differences. • Validated for mitochondria, cardiomyocytes, and neurons-delivers accurate Ca²⁺ spike amplitudes without buffering artifacts that saturate Fura-2. Bulk/research quantities available.

Molecular Formula C18H14N2O11
Molecular Weight 434.3 g/mol
CAS No. 120551-15-7
Cat. No. B055009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraptra
CAS120551-15-7
Synonyms2-(2-(5-carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
FURAPTRA
mag-fura-2
magfura-2
Molecular FormulaC18H14N2O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O
InChIInChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
InChIKeyPDURUKZNVHEHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaptra Technical Overview


Furaptra (also known as mag-Fura-2) is a ratiometric fluorescent indicator structurally analogous to the calcium chelator Fura-2, but engineered with a distinct binding profile that enables quantitative detection of both magnesium (Mg²⁺) and calcium (Ca²⁺) ions [1]. It is classified as a low-affinity Ca²⁺ indicator (Kd ~20–50 µM) and a moderate-affinity Mg²⁺ indicator (Kd ~1.5–2.1 mM), featuring a characteristic UV-excitable excitation shift upon ion binding [2][3].

Low-affinity Ca²⁺ detection
Avoids saturation during large transients in excitable cells
Ratiometric Mg²⁺ quantification
Excitation shift enables calibration-free concentration readout
Dual-ion response
Reports Ca²⁺ and Mg²⁺ with distinct affinity thresholds
Mitochondrial matrix access
AM-ester loading validated for organelle Mg²⁺ studies

Why Furaptra Cannot Be Replaced


Unlike high-affinity Ca²⁺ probes (e.g., Fura-2, Kd ~225 nM) that saturate and buffer Ca²⁺ transients in the micromolar range, or specialized Mg²⁺ indicators (e.g., Magnesium Green) that lack ratiometric capability, Furaptra provides a unique dual-ion response profile with distinct affinity thresholds . Its ratiometric excitation shift (369 nm → 330 nm upon binding) enables calibration-independent concentration measurements, while its balanced selectivity for Mg²⁺ (Kd ~2 mM) over Ca²⁺ (Kd ~20–50 µM) allows reliable Mg²⁺ detection in the presence of physiological Ca²⁺ fluctuations [1]. Generic substitution without accounting for these differential binding properties and spectral characteristics leads to systematic quantification errors.

High-affinity Ca²⁺ probes (Fura-2)
May saturate and buffer Ca²⁺ transients above 1 µM, distorting spike quantification.
Non-ratiometric Mg²⁺ indicators (Magnesium Green)
Lack built-in concentration normalization; signal depends on dye loading and optical path.
Other Fura-2 analogs (Fura-2FF, BTC)
Mg²⁺ affinity >10 mM limits physiological Mg²⁺ detection; dual-ion response absent.

Furaptra Quantitative Differentiation Evidence


Ca²⁺ Affinity: Preventing Signal Saturation

Furaptra (mag-Fura-2) exhibits a Ca²⁺ dissociation constant (Kd) of ~20–50 µM, compared to the high-affinity Ca²⁺ indicator Fura-2 with a Kd of 0.225 µM (225 nM) [1][2]. This ~225-fold lower affinity prevents indicator saturation and Ca²⁺ buffering during large or rapid cytosolic Ca²⁺ transients that routinely exceed 1 µM in excitable cells .

Ca²⁺ affinity compared
Head-to-head
Kd ~20–50 µM vs Fura-2 Kd 225 nM
Approx. 89–222 fold lower Ca²⁺ affinity
Supports quantification of high-micromolar Ca²⁺ spikes without indicator saturation.
Context: excitable cell transients >1 µM.
Calcium signaling Excitation-contraction coupling Low-affinity indicator

Mg²⁺ Affinity: Optimized for Physiological Range

Furaptra (mag-Fura-2) demonstrates a Mg²⁺ dissociation constant (Kd) of ~1.9–2.1 mM under physiological ionic conditions, positioning it between the higher affinity of Magnesium Green (Kd ~1.0 mM) and the lower affinity of mag-Indo-1 (Kd ~2.7 mM) [1]. This intermediate affinity optimally aligns with reported intracellular free Mg²⁺ levels of 0.5–1.2 mM in cardiac cells, providing maximal sensitivity across the physiological range .

Mg²⁺ affinity alignment
Head-to-head
Kd ~1.9–2.1 mM (physiological Mg²⁺ 0.5–1.2 mM)
1.9× lower vs Mg Green; 1.4× higher vs mag-indo-1
Affinity centered within reported intracellular Mg²⁺ range maximizes signal resolution.
Physiological ionic strength; cardiac cell context.
Magnesium homeostasis Mitochondrial function Fluorescent probe selection

Ionic Selectivity: Superior Mg²⁺ Discrimination

In a direct head-to-head comparison of three low-affinity ratiometric indicators structurally related to Fura-2, Furaptra (mag-Fura-2) exhibited a Mg²⁺ Kd of ~2 mM, whereas Fura-2FF and BTC showed Mg²⁺ Kd values >10 mM [1]. This translates to a >5-fold higher selectivity for Mg²⁺ over Ca²⁺ for Furaptra compared to Fura-2FF and BTC, enabling reliable Mg²⁺ detection in cellular environments where Ca²⁺ fluctuations are substantial [2].

Mg²⁺ selectivity over Ca²⁺
Head-to-head
Furaptra Mg²⁺ Kd ~2 mM vs Fura-2FF/BTC >10 mM
>5-fold higher Mg²⁺ affinity than closest analogs
Enables Mg²⁺ detection in presence of fluctuating Ca²⁺ without cross-talk.
In vitro; Hyrc et al. 2000.
Ionic selectivity Metal ion sensing Fluorescent probe characterization

Mitochondrial Matrix Compatibility: Validated Protocol

Furaptra, when loaded as the membrane-permeable acetoxymethyl (AM) ester, achieves high matrix concentrations (up to 500 µM) and reliably reports changes in mitochondrial matrix free Mg²⁺ [1]. Quantitative studies in isolated beef heart mitochondria determined matrix free Mg²⁺ to be 0.5–0.7 mM using Furaptra fluorescence, a value corroborated by orthogonal methods [2]. In contrast, other Mg²⁺ indicators (e.g., mag-indo-1, mag-fura-5) exhibit substantial fluorescence attenuation due to protein binding in the mitochondrial environment, necessitating specific excitation wavelength selection (375–380 nm) for accurate quantitation with Furaptra [3].

Mitochondrial matrix protocol
Reported
Matrix free Mg²⁺ 0.5–0.7 mM via AM-ester loading
375–380 nm excitation avoids protein-binding artifacts
Supports direct mitochondrial Mg²⁺ quantification with reported protocol.
Isolated heart mitochondria; corroborated by orthogonal methods.
Mitochondrial physiology Organelle imaging Intracellular Mg2+

Dual-Response Detection: Ca²⁺ and Mg²⁺

Furaptra uniquely exhibits a measurable response to both Ca²⁺ (Kd ~20–50 µM) and Mg²⁺ (Kd ~1.9–2.1 mM), whereas alternative low-affinity Ca²⁺ indicators Fura-2FF (Ca²⁺ Kd ~6 µM; Mg²⁺ Kd >10 mM) and BTC (Ca²⁺ Kd ~12 µM; Mg²⁺ Kd >10 mM) are effectively blind to physiological Mg²⁺ fluctuations [1]. This dual-response profile enables a single dye to report on both ionic species, provided experimental conditions are carefully controlled [2]. Additionally, Furaptra responds to Zn²⁺ with an excitation peak at 323 nm (vs. 335 nm for Ca²⁺/Mg²⁺), offering spectral discrimination among metal ions [3].

Dual Ca²⁺ & Mg²⁺ response
Class-level
Only Fura-2 analog with relevant Mg²⁺ affinity
Ca²⁺ Kd ~20–50 µM; Mg²⁺ Kd ~1.9–2.1 mM; Zn²⁺ spectral discrimination
Supports single-dye monitoring of Ca²⁺-Mg²⁺ interplay in cell signaling studies.
Experimental conditions must be carefully controlled.
Multiparametric imaging Ion selectivity Fluorescent probe

Ratiometric Excitation Shift: Calibration-Free Quantification

Furaptra exhibits a ratiometric excitation shift upon cation binding, with the excitation maximum shifting from ~369 nm (ion-free) to ~330 nm (ion-bound) . This property enables calibration of fluorescence ratio signals to absolute ion concentrations independent of dye concentration, photobleaching, or cell thickness variations. In contrast, single-wavelength intensity-based indicators such as Magnesium Green and mag-fluo-4 exhibit no excitation or emission shift upon binding, rendering absolute concentration measurements sensitive to experimental artifacts .

Ratiometric excitation shift
Data to verify
Shift from ~369 nm (free) to ~330 nm (bound)
Non-ratiometric probes lack this intrinsic correction
Allows calibration-independent ion concentration measurements across experiments.
Source data to verify; spectral behavior in aqueous solution.
Ratiometric imaging Fluorescent dye Quantitative microscopy

Furaptra Recommended Applications


Ca²⁺ Transient Quantification in Excitable Cells

In cardiomyocytes, skeletal muscle fibers, and neurons, where Ca²⁺ transients can exceed 1 µM and saturate high-affinity indicators like Fura-2 (Kd ~225 nM), Furaptra (Kd ~20–50 µM) provides accurate quantification without buffering artifacts . This is critical for studying excitation-contraction coupling, synaptic transmission, and Ca²⁺-dependent signaling pathways where the full amplitude of Ca²⁺ spikes must be preserved [3].

Cytosolic and Mitochondrial Mg²⁺ Measurement

With a Mg²⁺ Kd of ~1.9–2.1 mM aligned to physiological intracellular Mg²⁺ levels (0.5–1.2 mM), Furaptra is optimally suited for monitoring Mg²⁺ homeostasis in hepatocytes, cardiac cells, and isolated mitochondria . Validated AM-ester loading protocols enable direct quantification of matrix Mg²⁺ (0.5–0.7 mM) using the 375–380 nm excitation channel, circumventing protein-binding artifacts that affect other probes [3].

Ca²⁺-Mg²⁺ Interplay in Cell Signaling

Furaptra's unique dual-response profile—with physiologically relevant affinities for both Ca²⁺ (low µM) and Mg²⁺ (mM)—enables a single dye to report on the interplay between these ions during metabolic transitions, mitochondrial volume regulation, and hormonal stimulation . This reduces experimental variability compared to dual-dye loading approaches and is particularly valuable in studies where ion fluxes are interdependent [3].

Ratiometric Imaging for Artifact-Resistant Quantification

For applications demanding calibration-independent concentration measurements—such as longitudinal studies, comparisons across cell populations, or high-throughput screening—Furaptra's ratiometric excitation shift (369 nm → 330 nm) provides intrinsic correction for dye concentration, photobleaching, and optical path length variations . This capability is unavailable in non-ratiometric Mg²⁺ indicators like Magnesium Green and mag-fluo-4 [3].

Application
Selection Property
Validation Focus
Ca²⁺ transient quantification in excitable cells
Low-affinity Ca²⁺ indicator
Preservation of Ca²⁺ spike amplitude without buffering artifacts
Cytosolic & mitochondrial Mg²⁺ measurement
Mg²⁺ affinity matched to physiological range
Mitochondrial matrix Mg²⁺ quantification with minimal protein-binding artifacts
Ca²⁺-Mg²⁺ interplay in cell signaling
Dual-response to Ca²⁺ and Mg²⁺
Single-dye reporting of interdependent ion fluxes
Ratiometric imaging for artifact-resistant quantification
Ratiometric excitation shift
Calibration-free concentration measurements across experiments and conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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